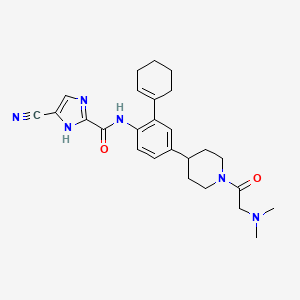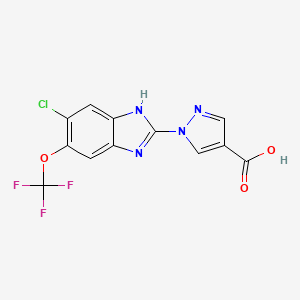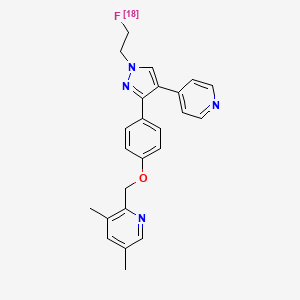![molecular formula C29H30N2O7S2 B608290 N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)
N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
K67 is a chemical compound known for its specific inhibition of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and phosphorylated p62 (p-p62). This interaction is crucial in the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation. K67 has shown potential in inhibiting the proliferation of hepatocellular carcinoma cells by restoring the ubiquitination and degradation of Nrf2 driven by Keap1 .
科学的研究の応用
K67 has a wide range of scientific research applications, including:
Chemistry: K67 is used as a model compound in studies related to the Keap1-Nrf2 pathway and its role in oxidative stress.
Biology: In biological research, K67 is employed to study the interaction between Keap1 and p62 and its impact on cellular processes.
Medicine: K67 has shown potential in the treatment of hepatocellular carcinoma by inhibiting the proliferation of cancer cells.
Industry: K67 is used in the development of new therapeutic agents targeting the Keap1-Nrf2 pathway
作用機序
K67 exerts its effects by specifically inhibiting the interaction between Keap1 and phosphorylated p62. This inhibition prevents p-p62 from blocking the binding of Keap1 and Nrf2, thereby restoring the ubiquitination and degradation of Nrf2 driven by Keap1. The molecular targets involved in this mechanism include the Keap1 protein and the Nrf2 pathway, which play crucial roles in cellular defense against oxidative stress .
Similar Compounds:
Compound 16 (Cpd16): An analog of K67, known for its similar inhibitory effects on the Keap1-p62 interaction.
Catechin: A bioactive compound from Momordica charantia, known for its Keap1 inhibitory potential.
Chlorogenic Acid: Another bioactive compound from Momordica charantia, with similar Keap1 inhibitory properties .
Uniqueness of K67: K67 is unique in its high specificity and potency in inhibiting the Keap1-p62 interaction. This specificity makes it a valuable tool in studying the Keap1-Nrf2 pathway and its role in various diseases, particularly in cancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of K67 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of K67 is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of K67 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to produce intermediate compounds.
Continuous Flow Processes: Continuous flow processes are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
化学反応の分析
Types of Reactions: K67 undergoes various chemical reactions, including:
Oxidation: K67 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on K67.
Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure of K67.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of K67 with modified functional groups, which can exhibit different biological activities .
特性
IUPAC Name |
4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]-3-(2-oxopropyl)naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVGOOWLHGDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)


![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)


![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)



![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)
![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)